R-(+)-Carbidopa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28875-92-5 | |
| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Stereochemical Control
Asymmetric Synthesis of R-(+)-Carbidopa
The asymmetric synthesis of Carbidopa (B1219) enantiomers is a well-documented process, with a key strategy revolving around a highly enantioselective α-amination reaction. nih.govacs.orgacs.orgcsic.es This approach allows for the construction of the critical C-N bond with a high degree of stereocontrol, forming the basis for an efficient and elegant synthesis. While much of the published literature focuses on the synthesis of the pharmacologically active L-(-)-Carbidopa, the principles are directly applicable to the synthesis of the R-(+)-enantiomer by selecting the opposite enantiomer of the chiral catalyst.
The pivotal step in the asymmetric synthesis is the enantioselective electrophilic α-amination of an acyclic β-ketoester. researchgate.netnih.gov This reaction involves treating the β-ketoester with an electrophilic nitrogen source, typically an azodicarboxylate such as di-tert-butyl azodicarboxylate (DBAD), in the presence of a chiral catalyst system. nih.govsci-hub.ru The reaction establishes the quaternary stereocenter by adding the hydrazine (B178648) precursor to the α-position of the ketoester with high enantioselectivity. researchgate.net This method is powerful for creating α-amino acid derivatives and has been successfully extended from cyclic β-ketoesters to more flexible and challenging open-chain substrates like those required for Carbidopa synthesis. sci-hub.ru
The success of the enantioselective α-amination is critically dependent on the catalyst system. A highly effective combination involves a lanthanide triflate, such as Europium(III) triflate (Eu(OTf)₃), and a C₂-symmetric chiral ligand of the pyridine-bis(oxazoline) or "pybox" family. researchgate.netgoogle.comresearchgate.net Specifically, for the synthesis of L-(-)-Carbidopa, the (R,R)-diphenyl-pybox ligand is used. nih.govsci-hub.ru Consequently, the synthesis of this compound would employ the (S,S)-diphenyl-pybox ligand.
The lanthanide acts as a Lewis acid, coordinating to the β-ketoester to form a lanthanide enolate. mdpi.com The chiral pybox ligand then coordinates to the metal center, creating a chiral environment that effectively blocks one of the two prochiral faces of the enolate. google.commdpi.com When the electrophilic aminating reagent (azodicarboxylate) approaches, it can only attack from the unblocked face, leading to the formation of the product with high enantiomeric excess. sci-hub.rumdpi.com Europium has been shown to catalyze this reaction much more rapidly than other lanthanides like Ytterbium. sci-hub.ru
Synthetic Pathways and Intermediate Compounds in Research Production
The research-scale production of Carbidopa via asymmetric synthesis involves a well-defined sequence of reactions and isolable intermediates. The pathway transforms a simple aromatic ketone into the complex amino acid derivative.
The synthesis commences with the reaction of 1-(3,4-dimethoxyphenyl)ethanone with a carbonate, such as dimethyl carbonate, in the presence of a strong base like sodium hydride to yield a β-ketoester intermediate. sci-hub.ruamazonaws.com This intermediate is then alkylated to introduce the crucial methyl group at the α-position. sci-hub.ru The resulting α-methyl-β-ketoester is the substrate for the key lanthanide-catalyzed asymmetric α-amination. acs.orgsci-hub.ru Following the successful amination, the synthesis is completed through a series of functional group manipulations, including deoxygenation of the keto group and hydrolysis of the ester and protecting groups to reveal the final Carbidopa structure. sci-hub.ru
Table 1: Key Intermediates in the Asymmetric Synthesis of Carbidopa This interactive table outlines the primary intermediates in a common synthetic route.
| Compound Name | Structure | Role in Synthesis | Reference |
| 1-(3,4-dimethoxyphenyl)ethanone | 3,4-(MeO)₂C₆H₃COCH₃ | Commercial Starting Material | sci-hub.ru |
| Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | 3,4-(MeO)₂C₆H₃COCH₂CO₂Me | β-Ketoester Intermediate | sci-hub.ruamazonaws.com |
| Methyl 2-(3,4-dimethoxybenzoyl)propanoate | 3,4-(MeO)₂C₆H₃COCH(CH₃)CO₂Me | α-Methylated β-Ketoester | sci-hub.ru |
| (S)-di-tert-butyl 1-(1-(3,4-dimethoxyphenyl)-3-oxo-1-alkoxycarbonyl)ethyl)hydrazine-1,2-dicarboxylate | Varies based on ester group | Product of Asymmetric α-Amination | sci-hub.rumolaid.com |
| L-Carbidopa | (S)-(-)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid | Final Product (L-enantiomer) | sci-hub.ru |
Scalable Syntheses for Research and Preclinical Studies
Transitioning a synthetic route from laboratory research to a larger, scalable process for preclinical and further studies requires optimization for efficiency, safety, and cost. For Carbidopa and its derivatives, scalable syntheses have been developed. For instance, the synthesis of Foscarbidopa, a water-soluble prodrug of Carbidopa, has been successfully manufactured at pilot scale. nih.govacs.org
This scalable synthesis features a Mizoroki-Heck reaction followed by an enantioselective hydrazination to install the quaternary chiral center with the hydrazine moiety. nih.govacs.org The development of such processes demonstrates that the complex stereochemistry of Carbidopa can be achieved on a larger scale. researchgate.net These optimized syntheses are crucial for producing the quantities of material required for extensive preclinical evaluation and further clinical development. griffith.edu.aunih.gov
Mechanistic Investigations of Aromatic L Amino Acid Decarboxylase Aadc Inhibition
Molecular Mechanism of DOPA Decarboxylase (DDC) Inhibition
The inhibition of DDC by R-(+)-Carbidopa is a highly specific and potent process that occurs at the molecular level within the enzyme's active site.
This compound is classified as a potent, irreversible inhibitor of AADC. openbiochemistryjournal.comnih.govdovepress.comdovepress.com Its inhibitory action stems from the presence of a hydrazine (B178648) group in its structure, which is a key feature for its mechanism. openbiochemistryjournal.comnih.gov This irreversible binding permanently deactivates the enzyme molecule it interacts with, effectively preventing it from catalyzing the conversion of L-DOPA to dopamine (B1211576). dovepress.comdovepress.com This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme. dovepress.com The irreversible nature of this inhibition means that restoration of enzyme activity requires the synthesis of new AADC molecules. dovepress.com
It is important to note that while highly potent against DDC, carbidopa (B1219) is not entirely selective. It can also irreversibly bind to free pyridoxal (B1214274) 5'-phosphate (PLP) and other PLP-dependent enzymes, which can lead to broader physiological effects. nih.govnih.govplos.org
The catalytic activity of AADC is dependent on its cofactor, pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgfrontiersin.org In the resting state of the enzyme, PLP is bound to a lysine (B10760008) residue (specifically Lys-303) in the active site through a Schiff base linkage, forming what is known as an internal aldimine. wikipedia.orgfrontiersin.orgproteopedia.orgproteopedia.org
When a substrate like L-DOPA enters the active site, it displaces the lysine residue and forms a new Schiff base with PLP, an external aldimine. wikipedia.orgfrontiersin.orgproteopedia.org This process, called transaldimination, is a crucial first step in the decarboxylation reaction. frontiersin.orgproteopedia.org
This compound exerts its inhibitory effect by targeting this PLP cofactor. openbiochemistryjournal.comopenbiochemistryjournal.com The hydrazine moiety of carbidopa forms a stable hydrazone linkage with the aldehyde group of PLP. openbiochemistryjournal.comproteopedia.org This essentially hijacks the cofactor, preventing it from forming the necessary Schiff base with the natural substrate, L-DOPA. The formation of this carbidopa-PLP hydrazone complex effectively blocks the active site and renders the enzyme inactive. openbiochemistryjournal.comproteopedia.org
The stability of the carbidopa-PLP complex is further enhanced by a network of interactions within the active site. The catechol ring of carbidopa is deeply buried in the active site cleft, making van der Waals contact with residues such as Ile-101 and Phe-103. proteopedia.orgnih.gov Additionally, hydrogen bonds form between the hydroxyl groups of the catechol ring and residues like Thr-82, as well as between the carboxylate group of carbidopa and the highly conserved His-192 residue. proteopedia.org
Table 1: Key Interactions of Carbidopa in the AADC Active Site
| Carbidopa Moiety | Interacting AADC Component/Residue | Type of Interaction |
|---|---|---|
| Hydrazine group | Pyridoxal 5'-Phosphate (PLP) | Hydrazone linkage |
| Catechol ring | Ile-101, Phe-103 | Van der Waals contact |
| 4' Hydroxyl group | Thr-82 | Hydrogen bond |
This table provides an interactive summary of the molecular interactions between this compound and the active site of AADC.
The AADC enzyme is a homodimer, with the active site located near the interface of the two monomers. wikipedia.orgopenbiochemistryjournal.com The binding of carbidopa induces or stabilizes a "closed" conformation of the enzyme, where the subunits pull closer together. wikipedia.org The catechol ring of carbidopa fits snugly into a pocket within the active site, while its other functional groups align perfectly to form the stabilizing interactions described previously. proteopedia.orgnih.gov This precise fit, dictated by the three-dimensional architecture of the active site, is a key determinant of carbidopa's inhibitory potency. nih.gov
Specificity of Peripheral DDC Inhibition
A defining and clinically crucial feature of this compound is its selective action on DDC in the peripheral tissues, without significantly affecting the enzyme's activity within the central nervous system (CNS).
The basis for carbidopa's peripheral selectivity lies in its physicochemical properties, which prevent it from crossing the blood-brain barrier (BBB). patsnap.comebmconsult.comwikipedia.orgdrugbank.comnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. oup.com While the dopamine precursor, L-DOPA, can be transported across the BBB, carbidopa cannot. ebmconsult.comwikipedia.orgump.edu.pl Therefore, its inhibitory action is confined to the periphery. patsnap.comwikipedia.orgdrugbank.com This ensures that the conversion of L-DOPA to dopamine within the brain, which is essential for its therapeutic effect, remains unimpeded. patsnap.comwikipedia.org
When L-DOPA is administered alone, a significant portion (reportedly over 90%) is rapidly metabolized to dopamine in peripheral tissues like the gut, liver, and kidneys by the AADC enzyme. ebmconsult.comump.edu.plresearchgate.net This peripheral conversion has two major drawbacks: it drastically reduces the amount of L-DOPA that reaches the brain, and the resulting peripheral dopamine is responsible for undesirable side effects. patsnap.comebmconsult.com
With the primary AADC pathway inhibited peripherally by carbidopa, other metabolic pathways for L-DOPA, such as the one mediated by catechol-O-methyltransferase (COMT), become more prominent. ongentyshcp.comeuropa.eu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-DOPA (Levodopa) |
| Dopamine |
| Pyridoxal 5'-Phosphate (PLP) |
| Serotonin (B10506) |
| Benserazide (B1668006) |
| Trihydroxybenzylhydrazine |
| 5-hydroxytryptophan (B29612) (5-HTP) |
| Homovanillic acid |
| 3-O-methyldopa (3-OMD) |
| Epinephrine |
| Norepinephrine |
| Histamine |
| Tolcapone |
| Entacapone (B1671355) |
Kinetic Studies of Enzyme Inhibition and Decarboxylation
Kinetic investigations into the inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by carbidopa reveal a high degree of stereospecificity. The inhibitory action is almost exclusively attributed to the (S)-(-)-enantiomer, while the this compound isomer is considered pharmacologically inactive as an AADC inhibitor. This stereoselectivity is a critical finding in understanding the compound's mechanism of action.
Research has consistently focused on the active L-enantiomer, (S)-(-)-carbidopa, which functions as a potent, irreversible inhibitor of AADC. openbiochemistryjournal.com The mechanism involves the formation of a stable hydrazone linkage between the hydrazine group of (S)-(-)-carbidopa and the pyridoxal 5'-phosphate (PLP) cofactor at the enzyme's active site. openbiochemistryjournal.com This covalent modification effectively inactivates the enzyme. The specific three-dimensional arrangement of the (S)-(-) isomer is crucial for its proper orientation and binding within the active site to facilitate this reaction.
Due to its lack of significant inhibitory activity, specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against AADC are not reported in the scientific literature. The primary research finding is its inactivity compared to its S-enantiomer. Studies comparing carbidopa with other AADC inhibitors have shown that even the active form is a less potent inhibitor than compounds like benserazide. karger.com For instance, research in rodents indicated that benserazide is approximately 10 times more potent than carbidopa as a peripheral AADC inhibitor. karger.com
There is no evidence to suggest that this compound acts as a substrate for AADC or undergoes enzymatic decarboxylation. The structural requirements for substrate binding and catalysis by AADC are specific to L-amino acids, and the R-configuration of this compound, along with its α-methyl group, likely prevents it from being recognized or processed as a substrate by the enzyme.
The table below summarizes the comparative inhibitory characteristics of the carbidopa enantiomers based on available scientific understanding.
Table 1: Comparative Inhibitory Activity of Carbidopa Enantiomers on AADC
| Enantiomer | Common Name | AADC Inhibitory Activity | Reported Kinetic Data |
| This compound | d-Carbidopa | Inactive | Not Reported |
| (S)-(-)-Carbidopa | l-Carbidopa | Active / Potent Inhibitor | Potent, irreversible inhibitor. Specific K |
This table provides a comparative overview of the AADC inhibitory activity of the two enantiomers of carbidopa. The lack of reported kinetic data for the R-(+)-isomer is a direct consequence of its pharmacological inactivity.
Metabolic Fate and Novel Pathways of R + Carbidopa in Research Systems
Identification of Carbidopa (B1219) Metabolites in Animal Studies
The metabolism of R-(+)-Carbidopa in animal models has been a subject of scientific inquiry to understand its biotransformation. Research in various species, including rats, dogs, and Rhesus monkeys, has elucidated the primary metabolic pathways and identified key metabolites.
Major Metabolic Pathway: Loss of Hydrazine (B178648) Functional Group
The principal metabolic transformation of carbidopa involves the loss of its hydrazine functional group. drugbank.comnih.govnih.govresearchgate.netcambridge.org This process is considered the major metabolic pathway for the compound. drugbank.comnih.govresearchgate.net The elimination of this functional group likely occurs as molecular nitrogen. drugbank.comnih.govresearchgate.net This initial step gives rise to a variety of downstream metabolites that are subsequently excreted. drugbank.comnih.gov
Characterization of Specific Metabolites (e.g., 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid)
Following the loss of the hydrazine moiety, several metabolites of carbidopa have been identified and characterized in animal studies. drugbank.comnih.gov One of the significant metabolites is 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid. drugbank.comnih.govhmdb.cadrugbank.com This metabolite is formed through the primary metabolic pathway and has been detected in various species. drugbank.comnih.gov
In addition to 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid, other metabolites have been identified in the urine of animals administered carbidopa. nih.gov These include:
2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid
3,4-dihydroxyphenylacetone (B24149)
2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid
2-methyl-3-(3',4-dihydroxyphenyl)lactic acid
3-hydroxy-alpha-methylphenylpropionic acid
The relative amounts of these metabolites can vary between species. For instance, in studies analyzing urinary radioactivity after administration of labeled carbidopa, 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid (Metabolite III) accounted for approximately 10% in humans, 17% in monkeys, and 19% in dogs. nih.gov 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid (Metabolite II) represented about 10% in both humans and monkeys and 16% in dogs. nih.gov Other metabolites like 3,4-dihydroxyphenylacetone were found in smaller quantities. nih.gov
Table 1: Major Urinary Metabolites of Carbidopa in Different Species
| Metabolite | Percentage of Urinary Radioactivity | ||
| Human | Monkey | Dog | |
| 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid | ~10% | ~10% | 16% |
| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid | 10% | 17% | 19% |
| 3,4-dihydroxyphenylacetone | <5% | Not Reported | <5% |
| 2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid | Not Reported | Not Reported | <5% |
| 2-methyl-3-(3',4-dihydroxyphenyl)lactic acid | Not Reported | Not Reported | <5% |
| 3-hydroxy-alpha-methylphenylpropionic acid | ~10% | ~10% | Not Reported |
| Data sourced from studies on the metabolism of carbidopa in various species. nih.gov |
Modulation of Tryptophan Metabolism by Carbidopa in Research Models
Beyond its primary role as a DOPA decarboxylase inhibitor, research has revealed that carbidopa can also modulate the metabolism of tryptophan, an essential amino acid. mdpi.comnih.govnih.govresearchgate.net This modulation occurs through the inhibition of key enzymes in the tryptophan catabolic pathway. mdpi.comnih.govnih.govresearchgate.netnih.gov
Inhibition of Tryptophan-2,3-Dioxygenase (TDO)
Carbidopa has been shown to inhibit Tryptophan-2,3-Dioxygenase (TDO), a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. mdpi.comnih.govnih.govresearchgate.netnih.gov TDO is primarily expressed in the liver and is responsible for the initial conversion of tryptophan to N-formylkynurenine. mdpi.com In vitro studies using rat liver preparations have demonstrated that carbidopa can inhibit TDO activity. nih.gov This inhibition can alter the downstream metabolic cascade of tryptophan.
Inhibition of Kynureninase
In addition to TDO, carbidopa also inhibits kynureninase, another crucial enzyme in the kynurenine pathway. mdpi.comnih.govnih.govresearchgate.netnih.govportlandpress.com Kynureninase is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that catalyzes the hydrolysis of kynurenine into anthranilic acid and 3-hydroxykynurenine into 3-hydroxyanthranilic acid. portlandpress.com Studies have shown that carbidopa, being a hydrazine derivative, can inhibit kynureninase in rat and mouse liver. nih.govportlandpress.com The inhibition of kynureninase by carbidopa has been observed to be concentration-dependent, with stronger inhibition at higher concentrations compared to other hydrazine derivatives like benserazide (B1668006). oup.com
Research on Indole-3-Acetonitrile (B3204565) (IAN) Formation
Recent research has uncovered a novel metabolic pathway influenced by carbidopa, leading to the formation of Indole-3-Acetonitrile (IAN). mdpi.comnih.govnih.gov This compound, previously known as a plant auxin and a product of microorganisms, was identified as a new metabolite of tryptophan in human cancer cell lines when exposed to carbidopa. mdpi.comnih.govnih.govmdpi.com Specifically, in studies involving breast cancer (MCF-7) and melanoma (A375) cells, treatment with carbidopa led to the detection of IAN. mdpi.comnih.govnih.gov This finding suggests that carbidopa can alter tryptophan metabolism, diverting it towards an alternative pathway that results in the synthesis of IAN. mdpi.comnih.govnih.gov The formation of IAN appears to be a consequence of the stress induced by carbidopa on these cancer cells. mdpi.com
Influence on L-DOPA Metabolism by Catechol-O-Methyltransferase (COMT) in the Presence of Carbidopa
This compound is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier. nih.govresearchgate.netnih.gov Its primary function is to prevent the conversion of L-DOPA to dopamine (B1211576) in the periphery, which allows more L-DOPA to reach the central nervous system. nih.govnih.gov However, the inhibition of this major metabolic route for L-DOPA leads to a significant shift in its metabolic fate, redirecting it toward alternative enzymatic pathways. nih.gov
When AADC is blocked by carbidopa, the metabolism of L-DOPA is shunted, making Catechol-O-Methyltransferase (COMT) the predominant enzyme for its peripheral degradation. ongentyshcp.comtandfonline.comtandfonline.com This enzymatic process involves the methylation of L-DOPA to form 3-O-methyldopa (3-OMD). ongentyshcp.comnih.govwikipedia.org The metabolite 3-OMD is not therapeutically active and possesses a long plasma half-life of approximately 15 hours, which is about ten times that of L-DOPA. nih.gov This extended half-life leads to the accumulation of 3-OMD in the plasma. nih.gov Research suggests that elevated levels of 3-OMD may compete with L-DOPA for active transport mechanisms across the blood-brain barrier, potentially limiting the central bioavailability of L-DOPA. ongentyshcp.com
This carbidopa-induced shift in L-DOPA metabolism forms the rationale for the concomitant use of COMT inhibitors. cambridge.orgwikipedia.org By inhibiting COMT, these agents prevent the peripheral degradation of L-DOPA to 3-OMD, thereby increasing its plasma half-life and bioavailability. tandfonline.comnih.govcambridge.org
Research findings from studies involving COMT inhibitors demonstrate this effect clearly. For instance, a study on the COMT inhibitor nitecapone, when administered with L-DOPA/carbidopa, showed a dose-dependent decrease in the plasma area under the curve (AUC) values for 3-OMD, alongside an increase in the bioavailability of L-DOPA. nih.gov
Table 1: Effect of the COMT Inhibitor Nitecapone on Plasma AUC of L-DOPA and its Metabolites in the Presence of Carbidopa
This table illustrates the changes in the Area Under the Curve (AUC) for L-DOPA and its key metabolites when a COMT inhibitor (nitecapone) is added to a standard L-DOPA/carbidopa regimen. The data, derived from studies in healthy volunteers, shows that inhibiting COMT significantly reduces the formation of the 3-OMD metabolite while increasing the levels of L-DOPA and its alternative metabolite, DOPAC. nih.gov This highlights the metabolic shift caused by COMT inhibition.
| Analyte | Effect of Nitecapone Addition | Metabolic Pathway Involved |
|---|---|---|
| L-DOPA | Slight but significant increase in AUC | Primary drug |
| 3-O-methyldopa (3-OMD) | Dose-dependent decrease in AUC | COMT |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Significant increase in AUC | AADC / MAO |
| Homovanillic acid (HVA) | Less pronounced decrease in AUC | COMT / MAO |
The introduction of potent and selective COMT inhibitors has been shown to optimize L-DOPA pharmacokinetics. For example, co-administration of the COMT inhibitor entacapone (B1671355) with L-DOPA/carbidopa can prolong the elimination half-life of L-DOPA by 59% to 75% and increase its AUC by 45%. cambridge.org Similarly, the third-generation COMT inhibitor opicapone (B609759) has been shown to increase the bioavailability of L-DOPA, as measured by AUC, by up to 95% in patients with Parkinson's disease. tandfonline.com This enhancement of L-DOPA exposure is a direct result of sustained peripheral COMT inhibition. tandfonline.com
Table 2: Research Findings on Pharmacokinetic Enhancement of L-DOPA with COMT Inhibitors in the Presence of Carbidopa
| COMT Inhibitor | Pharmacokinetic Parameter | Reported Improvement | Reference |
|---|---|---|---|
| Entacapone | L-DOPA Elimination Half-Life | Prolonged by 59% to 75% | cambridge.org |
| Entacapone | L-DOPA Area Under the Curve (AUC) | Increased by 45% | cambridge.org |
| Opicapone | L-DOPA Bioavailability (as AUC) | Increased by up to 95% | tandfonline.com |
| Opicapone | L-DOPA Minimum Plasma Concentration (Cmin) | Increased by up to 3.1-fold | tandfonline.com |
Preclinical Research Models and in Vitro Applications
In Vitro Cellular Studies
In vitro studies provide a foundational understanding of a compound's biological activity in a controlled environment. The following subsections summarize key findings from cellular assays involving Carbidopa (B1219).
Research has identified Carbidopa as a selective cytotoxic agent against specific types of neuroendocrine lung tumors. Studies have shown that Carbidopa is lethal to NCI-H727 human pulmonary carcinoid cells and two small cell lung carcinoma (SCLC) cell lines, NCI-H146 and NCI-H209. nih.govkinetic-constructs.com This cytotoxic effect is notably absent in other tested human tumor lines, including DU 145 prostate, MCF7 breast, and NCI-H460 large cell lung carcinoma cells, highlighting its selectivity. nih.gov
The mechanism behind this selective lethality appears to be correlated with the activity of the enzyme aromatic-L-amino acid decarboxylase (AAAD). The sensitive lung tumor cell lines exhibit abundant AAAD activity, whereas the unaffected cell lines have no measurable activity. nih.govkinetic-constructs.com There is a direct correlation between the level of AAAD activity in these lung tumor lines and the potency of Carbidopa-induced cytotoxicity. nih.gov However, it is important to note that cell death is not solely due to the complete inhibition of AAAD activity or the serotonin (B10506) synthesis pathway. nih.gov
Sublethal concentrations of Carbidopa have also been shown to produce additive cytotoxic effects when combined with etoposide (B1684455) in carcinoid cells and synergistic effects with topotecan (B1662842) in SCLC cells. nih.gov
Table 1: Carbidopa IC50 Values in Sensitive Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H727 | Human Pulmonary Carcinoid | 29 ± 2 |
| NCI-H146 | Small Cell Lung Carcinoma | 12 ± 1 |
| NCI-H209 | Small Cell Lung Carcinoma | 22 ± 5 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
In contrast to its effects on certain lung cancer cells, Carbidopa does not inhibit the proliferation of breast cancer (MCF-7) and melanoma (A375) cell lines. nih.govnih.gov In fact, studies have observed that Carbidopa can lead to a significant increase in the viability of MCF-7 cells. nih.gov
Investigations into the metabolic effects of Carbidopa on these cells revealed a significant alteration in tryptophan (Trp) metabolism. nih.govnih.gov Treatment with Carbidopa led to the production of a novel metabolite, identified as indole-3-acetonitrile (B3204565) (IAN). This compound, not typically produced by mammalian cells, was found to promote a concentration-dependent increase in the viability of both MCF-7 and A375 cell lines. nih.gov This suggests that Carbidopa's alteration of tryptophan metabolism in breast cancer and melanoma cells may contribute to its lack of efficacy in reducing their viability. nih.govnih.gov
Carbidopa has been shown to possess immunomodulatory properties by strongly inhibiting T-cell activation and proliferation both in vitro and in vivo. nih.govnih.gov In in vitro studies, Carbidopa blocked the anti-CD3-induced proliferation of CD4+ T-cells in a dose-dependent manner. researchgate.netresearchgate.net This inhibition extends to the early stages of T-cell activation, as evidenced by the blocked expression of the activation markers CD25 and CD69 on both CD4+ and CD8+ T-cells. nih.gov
Furthermore, Carbidopa significantly inhibited the production of the cytokines IFN-γ and IL-17a by activated CD4+ T-cells. researchgate.net These findings indicate that Carbidopa can suppress T-cell mediated responses, suggesting a potential role in modulating immune-related pathologies. nih.gov
Research focused on insulinoma beta-cells has explored the interaction between Carbidopa and the diagnostic imaging agent 6-18F-fluoro-3,4-dihydroxy-l-phenylalanine (18F-FDOPA). In vitro experiments using the murine insulinoma beta-cell line RIN-m5F demonstrated that incubation with Carbidopa (at a concentration of 80 μM) did not significantly affect the cellular accumulation of 18F-FDOPA. nih.govsnmjournals.orgsnmjournals.org This finding is crucial for the clinical use of 18F-FDOPA PET imaging, suggesting that premedication with Carbidopa to reduce peripheral background signal is unlikely to mask the detection of insulinomas by inhibiting tracer uptake in the tumor cells themselves. nih.govsnmjournals.org
In Vivo Animal Model Investigations
Animal models provide a more complex biological system to study the pharmacokinetics and systemic effects of compounds.
In animal studies, Carbidopa's primary role as an inhibitor of peripheral aromatic amino acid decarboxylase (AAAD) has been well-documented. When co-administered with L-DOPA to rats, Carbidopa significantly potentiates the plasma concentrations of L-DOPA. nih.govnih.gov This is because Carbidopa, which does not readily cross the blood-brain barrier, prevents the conversion of L-DOPA to dopamine (B1211576) in peripheral tissues, thereby increasing the amount of L-DOPA available to enter the brain. snmjournals.org
Consequently, this leads to markedly increased levels of L-DOPA in various brain regions, including the cortex, midbrain, brainstem, and cerebellum. nih.gov The administration of L-DOPA/Carbidopa also influences the levels of several other amino acids and related compounds in both plasma and tissues, indicating broader biochemical effects beyond dopamine metabolism. nih.gov For instance, in plasma, concentrations of phosphoserine, citrulline, and phenylalanine increased, while arginine and glutamic acid decreased. nih.gov
Mitigation of Experimental Autoimmune Encephalitis (EAE) in Animal Models
R-(+)-Carbidopa has been investigated for its immunomodulatory effects in preclinical models of multiple sclerosis, specifically the Experimental Autoimmune Encephalitis (EAE) model. researchgate.netplos.org EAE is a widely used animal model that mimics the inflammatory demyelinating characteristics of multiple sclerosis. nih.gov Studies have demonstrated that carbidopa can mitigate the severity of EAE induced by myelin oligodendrocyte glycoprotein (B1211001) peptide fragment 35–55 (MOG-35-55). plos.org
The therapeutic effect of carbidopa in EAE is attributed to its ability to inhibit T-cell activation. researchgate.netplos.org Research has shown that carbidopa administration in animal models of EAE can attenuate T-cell activation and influence microglia to adopt an anti-inflammatory M2 phenotype. researchgate.net In vivo studies have confirmed that carbidopa strongly inhibits T-cell activation, leading to a reduction in the clinical manifestations of EAE. plos.org
Furthermore, detailed immunological analysis of the central nervous system in EAE-afflicted mice treated with carbidopa revealed a decrease in the number of pathogenic CD4+ T cells. plos.org Specifically, there was a notable reduction in the expression of pro-inflammatory cytokines such as IFN-γ and IL-17 by CD4+ T cells in the brain. plos.org
| Treatment Group | Parameter | Result | Significance |
|---|---|---|---|
| Carbidopa | Frequency of IFN-γ+ CD4+ T cells (%) | ~2% | P = <0.005 |
| Control | Frequency of IFN-γ+ CD4+ T cells (%) | ~6% | |
| Carbidopa | Frequency of IL-17+ CD4+ T cells (%) | ~0.5% | P = <0.005 |
| Control | Frequency of IL-17+ CD4+ T cells (%) | ~2% |
Research on Collagen-Induced Arthritis in Animal Models
The therapeutic potential of this compound has also been explored in animal models of rheumatoid arthritis, particularly the collagen-induced arthritis (CIA) model. researchgate.netplos.org The CIA model is a well-established preclinical model that shares many pathological and immunological features with human rheumatoid arthritis. nih.govnih.gov
Research has shown that carbidopa treatment can protect joints from damage in collagen-induced autoimmune arthritis. researchgate.net In studies where mice were immunized with bovine type II collagen, those receiving carbidopa in their drinking water exhibited a significant reduction in the clinical score of arthritis development compared to the control group. researchgate.net
The mechanism underlying the beneficial effects of carbidopa in the CIA model is linked to its inhibitory effects on T-cell activation. researchgate.net In vitro analysis of lymph node cells from mice with collagen-induced arthritis demonstrated that carbidopa treatment led to decreased proliferation and altered cytokine production when these cells were challenged with collagen. researchgate.net Histological examination of the articular knee joints of mice in the CIA model revealed that carbidopa supplementation helped in preserving the joint structure compared to the untreated group. researchgate.net
| Day Post-Immunization | Control Group (Mean Clinical Score) | Carbidopa-Treated Group (Mean Clinical Score) |
|---|---|---|
| 25 | 0 | 0 |
| 30 | ~2.5 | ~0.5 |
| 35 | ~6 | ~1.5 |
| 40 | ~8 | ~2 |
Insulinoma Xenograft Models and MicroPET Imaging
This compound has been evaluated for its role in enhancing the diagnostic imaging of insulinomas using 6-¹⁸F-fluoro-3,4-dihydroxy-l-phenylalanine (¹⁸F-FDOPA) Positron Emission Tomography (PET). nih.govsnmjournals.org In preclinical studies involving insulinoma xenograft models in mice, carbidopa premedication was found to improve the quality of microPET imaging. nih.govsnmjournals.orgresearchgate.net
The research utilized a murine β-cell line, RIN-m5F, to create tumor xenografts in nude mice. nih.govsnmjournals.org While in vitro experiments showed that carbidopa did not significantly affect the cellular accumulation of ¹⁸F-FDOPA in RIN-m5F cells, the in vivo results were markedly different. nih.govsnmjournals.org Insulinoma xenografts in mice pre-treated with carbidopa demonstrated significantly higher uptake of ¹⁸F-FDOPA compared to those in non-treated mice. nih.govsnmjournals.org
This enhanced uptake in the tumor tissue, facilitated by carbidopa, leads to improved visualization of the insulinoma xenografts during small-animal PET scans. nih.govsnmjournals.org The findings from these preclinical studies suggest that carbidopa has the potential to improve the accuracy of ¹⁸F-FDOPA PET for the diagnosis of insulinomas by increasing the tumor-to-background signal ratio. snmjournals.org The xenografts in both treated and untreated mice showed an early increase in ¹⁸F-FDOPA uptake followed by a gradual reduction over time. nih.govsnmjournals.org
| Treatment Group | PET Acquisition Phase | Mean SUV |
|---|---|---|
| No Carbidopa | Early Phase (0-5 min) | 0.94 |
| No Carbidopa | Delayed Phase (15-20 min) | 0.46 |
| Carbidopa | Early Phase (0-5 min) | 1.46 |
| Carbidopa | Delayed Phase (15-20 min) | 1.03 |
Advanced Analytical and Computational Methodologies in Carbidopa Research
Chromatographic and Spectroscopic Techniques for Research Analysis
Chromatographic and spectroscopic methods are fundamental in the research and analysis of R-(+)-Carbidopa, enabling its separation, identification, and quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) for Quantification in Research Preparations
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of Carbidopa (B1219) in research preparations and pharmaceutical formulations. researchgate.netsphinxsai.com Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. researchgate.netinnovareacademics.in
Research studies have developed and validated simple and precise isocratic RP-HPLC methods for the simultaneous determination of Levodopa (B1675098) and Carbidopa. researchgate.netinnovareacademics.in These methods often utilize a C18 column and a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netinnovareacademics.insigmaaldrich.com Detection is typically carried out using a UV detector at a wavelength of around 280 nm or 230 nm. researchgate.netsigmaaldrich.com For instance, one method reported retention times of 3.2 and 4.6 minutes for Levodopa and Carbidopa, respectively, using a mobile phase of phosphate buffer (pH 3) and acetonitrile (90:10 v/v). researchgate.net Another study achieved separation with a mobile phase of 0.5 M phosphate buffer and methanol (90:10 v/v). innovareacademics.in
The enantiomeric purity of Carbidopa can also be assessed using HPLC with a chiral mobile phase. nih.govnih.gov A method using a LiChrosper C18 column with an aqueous solution of copper-L-phenylalanine as the mobile phase has been shown to effectively separate the D- and L-enantiomers of Carbidopa, with a separation factor of 2.38. nih.gov Another approach for enantiomeric purity determination involves using a mobile phase containing phenylalanine and copper sulfate (B86663) with a C18 column. nih.gov
Table 1: Exemplary HPLC Methods for Carbidopa Analysis in Research
| Parameter | Method 1 | Method 2 | Method 3 (Enantiomeric) |
|---|---|---|---|
| Column | C18 | CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | LiChrosper C18 |
| Mobile Phase | Phosphate buffer (pH 3) : Acetonitrile (90:10 v/v) researchgate.net | 20 mM ammonium acetate (B1210297) (pH 4) : Methanol (30:70) sigmaaldrich.com | Aqueous copper-L-phenylalanine nih.gov |
| Flow Rate | Not Specified | 1 mL/min sigmaaldrich.com | Not Specified |
| Detection | UV at 280 nm researchgate.net | UV at 230 nm sigmaaldrich.com | Not Specified |
| Retention Time | 4.6 min researchgate.net | Not Specified | Not Specified |
| Application | Quantification in combined dosage form researchgate.net | Enantiomeric separation sigmaaldrich.com | Enantiomeric separation and determination nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) for Bioanalytical Research
For bioanalytical research involving the quantification of Carbidopa in biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) are the methods of choice due to their high sensitivity and selectivity. future-science.commdpi.com These techniques are crucial for pharmacokinetic studies. future-science.comnih.gov
Several UHPLC-MS/MS methods have been developed for the simultaneous determination of Levodopa and Carbidopa. future-science.commdpi.comnih.gov Sample preparation often involves a straightforward protein precipitation step. future-science.comnih.gov Given that Levodopa and Carbidopa are polar molecules, which can be challenging for reversed-phase chromatography, some methods employ ion-pairing agents like perfluoropentanoic acid (PFPA) to improve chromatographic retention and mitigate matrix effects. nih.gov In other approaches, derivatization with reagents such as fluorescamine (B152294) is used to enhance sensitivity. nih.gov
A validated UHPLC-MS/MS method for quantifying Levodopa, Levodopa methyl ester (LDME), and Carbidopa in human plasma utilized a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode. mdpi.com Another sensitive bioanalytical method by UHPLC-MS/MS was successfully applied to a pharmacokinetic study in healthy volunteers. future-science.comnih.gov The validation of these methods typically adheres to regulatory guidelines and assesses parameters like selectivity, linearity, accuracy, precision, and stability. slideshare.net
Table 2: Key Aspects of (U)HPLC-MS/MS Methods in Carbidopa Bioanalysis
| Aspect | Description | Reference |
|---|---|---|
| Technique | UHPLC-MS/MS | future-science.commdpi.com |
| Sample Matrix | Human Plasma | future-science.commdpi.com |
| Sample Preparation | Protein Precipitation | future-science.commdpi.com |
| Chromatographic Challenge | High polarity of analytes | future-science.comnih.gov |
| Solutions | Ion-pairing agents (e.g., PFPA), Derivatization (e.g., fluorescamine) | nih.govnih.gov |
| Detection | Triple quadrupole mass spectrometer with ESI source in MRM mode | mdpi.com |
| Application | Pharmacokinetic studies | future-science.comnih.gov |
Quantitative Colorimetric Sensing Methods for Research Purity and Concentration
Quantitative colorimetric sensing methods offer a simple, inexpensive, and rapid alternative for determining the purity and concentration of Carbidopa in research and pharmaceutical quality control. mdpi.com These methods are based on a selective chemical reaction that produces a colored product, the intensity of which is proportional to the Carbidopa concentration.
One such method involves the condensation reaction between the hydrazine (B178648) group of Carbidopa and an aldehyde, such as indole-3-carbaldehyde (I3A), in an acidified hydroalcoholic solution. mdpi.com This reaction, when conducted at 70 °C for 4 hours, yields a yellow aldazine (B74668) with a maximum absorbance at approximately 415 nm. mdpi.comdntb.gov.ua This assay has demonstrated a sensitivity of about 50 L g⁻¹ and a limit of detection (LOD) of around 0.1 mg L⁻¹. dntb.gov.ua The method shows good reproducibility, with an average relative standard deviation (RSD) of 2–4% within a linear dynamic range of 10 mg L⁻¹ to 50 mg L⁻¹. dntb.gov.ua
Another similar approach uses vanillin (B372448) as the aldehyde, which reacts with Carbidopa to form 4-hydroxy-3-methoxybenzaldazine, a yellow product. nih.govresearchgate.net This reaction's color development is selective for Carbidopa, even in the presence of Levodopa. nih.gov A different colorimetric method utilizes the oxidative coupling reaction of Carbidopa with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent like cerium(IV) or iron(III), producing a colored species with a maximum absorbance at 474 nm. uomustansiriyah.edu.iq
Table 3: Comparison of Colorimetric Methods for Carbidopa Quantification
| Reagent | Reaction Product | λmax | Key Findings | Reference |
|---|---|---|---|---|
| Indole-3-carbaldehyde (I3A) | Yellow aldazine | ~415 nm | Sensitivity: ~50 L g⁻¹, LOD: ~0.1 mg L⁻¹, Good for quality control. | mdpi.comdntb.gov.ua |
| Vanillin | 4-hydroxy-3-methoxybenzaldazine | ~420 nm | Selective for Carbidopa in the presence of Levodopa. | nih.govresearchgate.net |
| MBTH with Ce(IV) or Fe(III) | Colored species | 474 nm | Linear correlation in the range of 1-8 µg/ml. | uomustansiriyah.edu.iq |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods provide profound insights into the molecular properties of this compound, complementing experimental findings. These approaches can elucidate conformational preferences and electronic structures that are difficult to study through experimental means alone.
Density Functional Theory (DFT) for Conformational and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational tool used to investigate the conformational and electronic structure of Carbidopa. iorst.netchemicalpapers.com DFT calculations, often at levels like B3LYP/6-311++G**, are employed to perform tight geometry optimization and locate the global minimum energy structure on the potential energy surface (PES). worldscientific.comresearchgate.netresearchgate.net
DFT studies have revealed that the Carbidopa molecule has a shallow PES with several local minima in a small energy range, indicating significant conformational flexibility. worldscientific.comresearchgate.netresearchgate.net Annealing calculations combined with DFT have been used to explore the conformational space and identify the most stable conformers. iorst.net These calculations provide detailed structural data, including bond lengths, bond angles, and torsion angles. iorst.net
Furthermore, DFT is used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. iorst.netmdpi.com The HOMO-LUMO energy gap is an important parameter that influences the molecule's bioactivity. mdpi.com Analysis of the electronic absorption spectra through Time-Dependent DFT (TD-DFT) has shown that the primary transitions in Carbidopa involve a significant charge transfer from the catechol moiety to the amino acid side chain. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Preferences
Molecular Dynamics (MD) simulations are utilized to explore the conformational preferences of Carbidopa in a dynamic environment, often in explicit water to mimic physiological conditions. researchgate.netresearchgate.net Given the flexible nature of Carbidopa's amino acid side chain and the presence of multiple low-energy conformers, MD simulations are essential for a thorough conformational search. researchgate.net
DFT-based MD simulations, where the forces are calculated using DFT, provide a high-accuracy description of the molecule's dynamics. worldscientific.comresearchgate.netresearchgate.net Studies have performed MD simulations for tens of picoseconds to analyze the complete trajectory, offering insights into the molecule's conformational flexibility and the interconversion between different conformers. worldscientific.comresearchgate.netresearchgate.net These simulations confirm the stability of certain conformations and can reveal how the molecule behaves over time, which is crucial for understanding its interaction with biological targets like enzymes. mdpi.comnih.gov The analysis of MD trajectories can include parameters like root-mean-square deviation (RMSD) and radius of gyration to understand the stability and compactness of different conformations. nih.govmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution
The Quantum Theory of Atoms in Molecules (QTAIM) has been instrumental in analyzing the electron density distribution of Carbidopa. This method allows for a detailed topological analysis of the electron density, providing insights into the nature of atomic interactions within the molecule. worldscientific.comresearchgate.net
Researchers have employed QTAIM to compare the quantum chemical topology features of the electron density distribution in Carbidopa and L-dopa. worldscientific.comresearchgate.net This comparative analysis helps in understanding the subtle electronic differences that contribute to Carbidopa's inhibitory activity. The theory identifies and characterizes atomic interactions based on the gradient vector field of the charge density (ρ) and the properties of its Laplacian (∇²ρ(r)). researchgate.net These analyses are crucial for understanding the stability and reactivity of the molecule.
Table 1: Key QTAIM Parameters for Covalent Bond Analysis in this compound
| Parameter | Description | Significance in Carbidopa Research |
|---|---|---|
| Electron Density at Bond Critical Point (ρ(r_c)) | Indicates the strength of the chemical bond. | Higher values suggest stronger, more covalent-like bonds within the Carbidopa molecule. |
| Laplacian of Electron Density (∇²ρ(r_c)) | Determines whether charge is locally concentrated (∇²ρ(r_c) < 0) or depleted (∇²ρ(r_c) > 0). | Negative values are characteristic of covalent bonds, helping to map the covalent framework of Carbidopa. |
| Ellipticity (ε) | Measures the anisotropy of electron density at the bond critical point; indicates the π-character of a bond. | Provides insight into the delocalization of electrons in the aromatic ring of Carbidopa. |
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the bonding characteristics of Carbidopa. worldscientific.comresearchgate.net NBO analysis provides a localized, intuitive picture of the bonding and electronic interactions within a molecule, complementing the delocalized view from molecular orbital theory. uni-rostock.de
Studies have utilized NBO analysis to investigate donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity. nih.gov This analysis reveals detailed information about bonding characteristics and interactions across the molecular framework. researchgate.net By transforming the complex, many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, NBO provides a chemist-friendly description of the electronic structure. uni-rostock.de For instance, NBO analysis has been applied to understand the delocalization of electron density and the effects of protonation/deprotonation on the molecular framework. nih.gov
Table 2: NBO Analysis Findings for this compound
| NBO Finding | Description | Implication for Carbidopa's Activity |
|---|---|---|
| Hybridization of Atomic Orbitals | Determines the geometry and nature of the covalent bonds. | Reveals the sp² and sp³ character of atoms in the ring and side chain, influencing the overall shape and fit into the DDC active site. |
| Donor-Acceptor Interactions (Hyperconjugation) | Quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. | These interactions are key to understanding the intramolecular charge transfer and the overall electronic stability of Carbidopa. |
| Natural Atomic Charges | Provides a more chemically intuitive picture of the charge distribution compared to other methods. | Helps in identifying the most electropositive and electronegative sites, which are important for intermolecular interactions with DDC. |
In Silico Molecular Docking Studies with DDC
In silico molecular docking is a computational technique extensively used to predict the binding mode and affinity of a ligand, such as Carbidopa, to its protein target, DDC. mdpi.compharmainfo.in These studies are fundamental in rational drug design and for understanding the mechanism of inhibition at a molecular level. openmedicinalchemistryjournal.com
Molecular docking simulations have been performed to investigate the interactions between Carbidopa and the active site of DDC. pharmainfo.in These studies have helped to identify key amino acid residues in the DDC active site that interact with Carbidopa, such as Lys-303 and His-302. pharmainfo.in The binding energy values obtained from docking software like GOLD can be used to compare the affinity of different Carbidopa analogs for DDC. pharmainfo.inresearchgate.net This information is invaluable for designing more potent inhibitors. For example, a study reported a carbidopa analogue with a higher affinity and better interaction with DDC than carbidopa itself. pharmainfo.in
Table 3: Key Interactions of this compound in the DDC Active Site from Molecular Docking
| Interacting Residue in DDC | Type of Interaction | Significance |
|---|---|---|
| Lys-303 | Hydrogen Bond, Covalent Bond (Schiff base) | Crucial for the irreversible inhibition of DDC by forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor. |
| His-302 | Hydrogen Bond | Contributes to the binding affinity and proper orientation of Carbidopa within the active site. pharmainfo.in |
| Aromatic Residues (e.g., Phe, Tyr) | π-π Stacking | Stabilizes the binding of the catechol ring of Carbidopa. |
Virtual Screening Protocols for Identifying Novel DDC Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comopenmedicinalchemistryjournal.com This method has been successfully applied to identify novel inhibitors of DDC.
A notable virtual screening protocol was developed based on the crystal structure of the DDC-carbidopa complex. openbiochemistryjournal.comnih.govnih.gov This protocol integrated pharmacophore searches and molecular docking to filter the ZINC database, a large commercially available compound library. nih.gov This approach led to the identification of several novel, competitive DDC inhibitors with K_i values in the low micromolar range. openbiochemistryjournal.comnih.govnih.gov Importantly, some of these newly identified inhibitors lacked the hydrazine group present in Carbidopa, which is associated with non-selective binding and side effects. nih.govnih.gov This highlights the power of virtual screening to identify more selective drug candidates.
Table 4: Steps in a Typical Virtual Screening Protocol for DDC Inhibitors
| Step | Description | Purpose |
|---|---|---|
| Target Preparation | Obtaining and preparing the 3D structure of DDC, often from the Protein Data Bank (PDB). researchgate.net | To have a high-quality model of the target protein for docking. |
| Ligand Database Preparation | Acquiring and preparing a large library of small molecules in a suitable format for docking. | To have a diverse set of compounds to screen against the target. |
| Pharmacophore Modeling | Creating a model of the essential steric and electronic features required for a molecule to bind to the DDC active site. | To rapidly filter out molecules that do not have the necessary features for binding. |
| Molecular Docking | Docking the filtered library of compounds into the DDC active site. | To predict the binding mode and estimate the binding affinity of each compound. |
| Post-docking Analysis and Hit Selection | Analyzing the docking results and selecting the most promising compounds for further experimental testing. | To identify a smaller, more manageable set of potential inhibitors for in vitro validation. |
Design and Development of Carbidopa Analogs and Derivatives
In Silico Design of Novel DDC Inhibitors
Computational, or in silico, methods have become a cornerstone in the rational design of new DDC inhibitors, allowing for the efficient screening and evaluation of novel molecular structures. These approaches leverage the known three-dimensional structure of the DDC enzyme, particularly in its complex with Carbidopa (B1219), to predict the potential of new compounds. nih.gov
The design of novel Carbidopa analogs is heavily guided by structure-activity relationship (SAR) principles, which seek to understand how specific chemical features of a molecule relate to its biological activity. In several computational studies, new analogs of Carbidopa were designed using software tools to satisfy criteria such as Lipinski's rule of five, which helps predict the druglikeness of a chemical compound. pharmainfo.inresearchgate.net
The fundamental approach involves using Carbidopa as the lead moiety and systematically modifying its structure to enhance its interaction with the DDC enzyme. pharmainfo.in Research has explored creating analogs with the goal of achieving higher binding affinity than the parent compound. pharmainfo.in For instance, preliminary SAR studies on 5-methyl phenanthridium derivatives, a different class of DDC inhibitors, indicated that their inhibitory potential was correlated with the π-electron densities on the C=N double bond of the iminium cation. researchgate.net Additionally, the presence of a hydroxyl group was suggested to contribute to the formation of a hydrogen bond between the inhibitor and the DDC enzyme, enhancing its activity. researchgate.net
Molecular docking is a primary computational technique used to evaluate the interaction between potential inhibitors and the DDC enzyme. pharmainfo.in Software such as GOLD (Genetic Optimization for Ligand Docking) employs genetic algorithms to explore various conformations of the ligand within the enzyme's active site, ranking them based on a scoring function that estimates binding energy. pharmainfo.in
In one such in silico study, eight new analogs of Carbidopa were designed and docked with the DDC enzyme (PDB ID: 1JS3). pharmainfo.inresearchgate.net The results were analyzed based on binding energy and hydrogen bond formation and compared against Carbidopa itself. pharmainfo.in The study found that several analogs, notably Ligand 8 ((S)-3-(3,4-dihydroxyphenyl)-2-(hydroxyamino)-2-methylpropanoic acid), exhibited a higher predicted affinity and better interaction with DDC than Carbidopa. pharmainfo.inresearchgate.net The binding interactions with key amino acid residues in the active site, such as LYS 303 and HIS 302, were visualized to confirm the docking results. pharmainfo.in
| Ligand | Fitness Score (Goldscore) |
| Carbidopa (Reference) | 27.69 |
| Ligand 8 | Higher than Carbidopa |
| Ligand 5 | Higher than Carbidopa |
| Ligand 7 | Higher than Carbidopa |
| Ligand 6 | Higher than Carbidopa |
| Ligand 3 | Higher than Carbidopa |
| Ligand 1 | Partially Higher than Carbidopa |
| Ligand 2 | Partially Higher than Carbidopa |
| Ligand 4 | Lesser than Carbidopa |
Table based on findings from a comparative docking study of Carbidopa analogs. pharmainfo.in
Another study virtually screened tetrahydro-β-carboline and carbazole (B46965) derivatives and found ligands with higher binding affinities to the DDC receptor (SP glide gscores of –6.758, –5.212, and –6.271 kcal/mol) compared to Carbidopa (–4.502 kcal/mol). wu.ac.th
Prodrug Strategies: Foscarbidopa
A significant advancement in optimizing Carbidopa delivery is the development of Foscarbidopa, a water-soluble prodrug. nih.govneurologylive.com A prodrug is an inactive medication that is metabolized in the body into its active form. wikipedia.org
Foscarbidopa is chemically described as Carbidopa with a phosphonooxy group replacing the hydroxyl group at the 4' position. nih.gov This structural modification makes it suitable for continuous subcutaneous infusion, a delivery method that aims to maintain steady plasma concentrations of the drug and overcome issues related to oral administration. neurologylive.com Foscarbidopa itself is an aromatic amino acid decarboxylation inhibitor; it is converted by alkaline phosphatase enzymes in the body to the pharmacologically active Carbidopa. wikipedia.orgdrugs.com It is co-formulated with Foslevodopa, a prodrug of Levodopa (B1675098), for the treatment of motor fluctuations in advanced Parkinson's disease. wikipedia.orgdrugs.com
| Compound | Chemical Formula | Molar Mass | Relationship |
| R-(+)-Carbidopa | C₁₀H₁₄N₂O₄ | 226.23 g/mol | Active DDC Inhibitor nih.gov |
| Foscarbidopa | C₁₀H₁₅N₂O₇P | 306.21 g/mol | Prodrug of Carbidopa nih.govwikipedia.org |
Broader Pharmacological and Biochemical Research Aspects
Carbidopa (B1219) as an Activator of Aryl Hydrocarbon Receptor (AhR)
Recent research has unveiled a novel mechanism of action for R-(+)-Carbidopa, identifying it as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. researchgate.netportlandpress.com This activity is independent of its well-established role as an inhibitor of DOPA decarboxylase. researchgate.net Studies have demonstrated that Carbidopa can potentiate AhR signaling, leading to the increased expression of AhR target genes such as CYP1A1, CYP1A2, and CYP1B1 in various cancer cell lines. portlandpress.com The activation of AhR by Carbidopa is confirmed by its ability to promote the nuclear localization of the AhR protein and by the fact that AhR antagonists can block these effects. portlandpress.comresearchgate.net This discovery provides a plausible explanation for epidemiological observations of decreased cancer incidence in Parkinson's disease patients and suggests that Carbidopa's therapeutic potential may extend beyond neurology. researchgate.netportlandpress.com
One of the significant downstream effects of Carbidopa's AhR agonism is the suppression of Indoleamine-2,3-dioxygenase 1 (IDO1) expression. dntb.gov.uanih.gov IDO1 is an immunomodulatory enzyme that catabolizes tryptophan and is often overexpressed by cancer cells to create an immunosuppressive microenvironment, thereby evading immune attack. dntb.gov.uanih.govnih.gov Research focused on pancreatic ductal adenocarcinoma (PDAC), where IDO1 is frequently upregulated, shows that Carbidopa inhibits both baseline and interferon-gamma-induced IDO1 expression in a dose- and time-dependent manner. nih.gov
The mechanism for this suppression is twofold: AhR acts directly as a transcription factor and also indirectly interferes with the JAK/STAT signaling pathway, which is a key regulator of IDO1 expression. dntb.gov.uanih.gov By activating AhR, Carbidopa can attenuate tumor growth in preclinical models, an effect at least partially mediated by its suppression of IDO1. nih.govnih.gov This suggests that targeting IDO1 in cancer cells, in addition to immune cells, could be a valuable therapeutic strategy. dntb.gov.uanih.gov
The anticancer effects of this compound appear to extend beyond direct cytotoxicity, focusing instead on the modulation of critical cellular signaling pathways. researchgate.net Its role as an AhR agonist opens up applications for cancers where this receptor plays a key regulatory role. researchgate.netportlandpress.com For instance, in estrogen receptor-positive (ER-positive) breast cancer cells, Carbidopa treatment leads to decreased proliferation and migration. researchgate.net Mechanistically, the activation of AhR by Carbidopa promotes the proteasomal degradation of ERα, a key driver of this breast cancer subtype. ttuhsc.edu Similarly, in prostate cancer models, Carbidopa has been shown to induce apoptosis and inhibit tumor growth through AHR-mediated pathways. researchgate.net
These findings highlight that Carbidopa's anticancer activity is not a general cytotoxic effect but is specific to cancer types dependent on pathways that are influenced by AhR activation. researchgate.netresearchgate.net This potential to be repurposed as a targeted therapy for pancreatic, breast, and prostate cancers is a significant area of ongoing research. researchgate.netresearchgate.netttuhsc.edu
Immunomodulatory Research of Carbidopa
Beyond its applications in cancer, Carbidopa has demonstrated significant immunomodulatory properties, particularly in the context of T-cell function and autoimmune responses. nih.govnih.govplos.org These effects appear to be distinct from its inhibition of peripheral dopamine (B1211576) production, pointing toward novel mechanisms of action within the immune system. nih.gov
T-cells express the enzymatic machinery, including DOPA decarboxylase (DDC), to produce dopamine and serotonin (B10506), which are known to influence T-cell responses. nih.govresearchgate.net While Carbidopa is a known inhibitor of DDC, its inhibitory effect on T-cell activation could not be reversed by the addition of exogenous serotonin or dopamine to cell cultures. nih.govresearchgate.net In experiments, anti-CD3-stimulated T-cell proliferation was suppressed by approximately 75% in the presence of Carbidopa, and this inhibition persisted even when serotonin and dopamine were added back to the cultures. researchgate.net This key finding suggests that Carbidopa's immunomodulatory effects are not simply a result of depleting these specific neurotransmitters. nih.gov Instead, it points to the existence of a novel, as-yet-unidentified molecular target for Carbidopa that plays a crucial role in the early events of T-cell activation. nih.govresearchgate.net
Comparative Research on Enzyme Decarboxylation Mechanisms of Related Amino Acids
The primary and most well-understood mechanism of this compound is the inhibition of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). patsnap.comnih.govdrugbank.com This enzyme is not specific to a single substrate and is responsible for the final step in the biosynthesis of several key monoamine neurotransmitters. drugbank.comnih.gov
AADC catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (levodopa) to dopamine. nih.govmdpi.com It also catalyzes the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. nih.govdrugbank.com When levodopa (B1675098) is administered for Parkinson's disease, a significant portion is converted to dopamine in peripheral tissues before it can reach the brain. patsnap.comnih.gov This peripheral conversion leads to side effects and reduces the drug's efficacy. patsnap.com Carbidopa, which does not cross the blood-brain barrier, selectively inhibits peripheral AADC. nih.govdrugbank.com This action prevents the premature decarboxylation of levodopa, increasing its bioavailability for transport to the central nervous system where it can be converted to dopamine. patsnap.comdrugbank.com Similarly, Carbidopa also inhibits the peripheral decarboxylation of oxitriptan (5-HTP) to serotonin. nih.gov
The mechanism of inhibition involves Carbidopa's hydrazine (B178648) group, which forms an irreversible complex with the PLP cofactor, effectively deactivating the AADC enzyme. researchgate.net This PLP depletion is the basis for its potent inhibitory action on the decarboxylation of multiple aromatic amino acids. researchgate.net
Research Findings Summary
| Research Area | Key Finding | Cell/Model System | Reference(s) |
| AhR Activation | Carbidopa acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), inducing target genes like CYP1A1. | Pancreatic and liver cancer cells (BxPC-3, Capan-2) | researchgate.netportlandpress.com |
| IDO1 Suppression | Carbidopa inhibits IDO1 expression in cancer cells via AhR activation, interfering with the JAK/STAT pathway. | Pancreatic ductal adenocarcinoma (PDAC) cells; athymic nude mice | dntb.gov.uanih.govnih.gov |
| Cancer Research | Carbidopa promotes proteasomal degradation of Estrogen Receptor α (ERα) in an AhR-dependent manner. | ER-positive breast cancer cells (MCF-7) | researchgate.netttuhsc.edu |
| Immunomodulation | Carbidopa strongly inhibits T-cell activation and proliferation in vitro and in vivo. | Murine T-cells | nih.govnih.gov |
| Autoimmunity | Carbidopa mitigates disease in animal models of experimental autoimmune encephalitis (EAE) and arthritis. | Mouse models | plos.orgresearchgate.net |
| T-Cell Signaling | Inhibition of T-cell proliferation by Carbidopa is not reversed by adding exogenous serotonin or dopamine. | Anti-CD3 stimulated T-cells | nih.govresearchgate.net |
Q & A
Q. What are the primary mechanisms of R-(+)-Carbidopa in enhancing central dopamine availability, and how is this experimentally validated?
this compound acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing premature conversion of levodopa to dopamine in systemic circulation, thereby increasing its bioavailability to cross the blood-brain barrier. Methodologically, this is validated using rodent models with unilateral 6-hydroxydopamine (6-OHDA) lesions, where rotational behavior post-L-DOPA/carbidopa administration quantifies central dopaminergic efficacy . HPLC analysis of brain tissue and serum L-DOPA/dopamine levels further confirms central uptake .
Q. How is this compound integrated into experimental designs for Parkinson’s disease (PD) research?
Standard protocols involve daily co-administration of L-DOPA and carbidopa (e.g., 5 mg/kg and 1.25 mg/kg, respectively) in PD mouse models (e.g., MPTP- or 6-OHDA-lesioned mice). Behavioral tests like the Abnormal Involuntary Movements (AIM) scale, locomotor assays, and PET imaging are conducted to assess motor recovery and dyskinesia. Tissue analyses (HPLC, FSCV) post-euthanasia quantify striatal dopamine levels .
Q. What are the key methodological considerations for assessing carbidopa’s pharmacokinetic interactions with other drugs?
Co-administration with monoamine oxidase inhibitors (e.g., MDL72145) requires staggered dosing to avoid additive peripheral decarboxylase inhibition. Pharmacokinetic studies measure serum L-DOPA half-life and peak concentrations via timed blood sampling. For example, carbidopa withdrawal in AAV2-hAADC gene therapy models revealed a 53–87% reduction in L-DOPA-induced rotational behavior, highlighting its dependency on sustained AADC inhibition .
Advanced Research Questions
Q. How can contradictory findings on carbidopa’s role in PET imaging (e.g., 18F-FDOPA uptake) be reconciled?
Carbidopa’s inhibition of peripheral AADC improves tumor-to-background contrast in pancreatic neuroendocrine tumors by reducing normal tissue uptake. However, its efficacy varies across patient cohorts (e.g., poor delineation in congenital hyperinsulinism). Methodological solutions include optimizing carbidopa dosing (e.g., 200 mg vs. 150 mg) and adjusting PET acquisition timing relative to tracer injection . Contradictions may arise from differences in AADC expression or vesicular monoamine transporter density across tissues .
Q. What experimental strategies address carbidopa’s immunomodulatory effects in autoimmune models?
In vivo studies using C57BL/6J mice with T cell-mediated autoimmunity (e.g., experimental autoimmune encephalomyelitis) demonstrate carbidopa’s suppression of T cell activation via IL-2 pathway inhibition. Flow cytometry of splenic T cells and cytokine profiling (ELISA) are critical. Confounding factors like strain-specific AADC activity or gut microbiota interactions require controlled breeding and gnotobiotic models .
Q. How does carbidopa influence bone metabolism in PD models, and what methodologies quantify this effect?
Carbidopa may reduce serotonin synthesis by inhibiting 5-HTP decarboxylation, indirectly increasing bone formation. Dual-energy X-ray absorptiometry (DEXA) measures bone mineral density (BMD) in PD mice, while micro-CT quantifies trabecular architecture. Serotonin levels in serum and gut are assessed via LC-MS/MS, with controls for dietary tryptophan intake .
Q. What are the challenges in designing crossover trials to evaluate carbidopa’s hemodynamic effects in dysautonomia?
Phase II trials (e.g., 300 mg vs. 600 mg carbidopa in familial dysautonomia) use double-blind, randomized crossover designs with washout periods to mitigate carryover effects. Outcomes include 24-hour BP variability metrics and plasma norepinephrine LC-MS/MS quantification. Challenges include managing orthostatic hypotension risks and standardizing hydration/nutrition protocols across treatment phases .
Q. How do researchers isolate carbidopa’s effects in gene therapy models (e.g., AAV2-hAADC)?
Acute carbidopa withdrawal (e.g., Day 8 in a 9-day L-DOPA regimen) in AAV2-hAADC rats distinguishes central vs. peripheral AADC activity. Behavioral assays (rotational counts) and serum L-DOPA LC-MS/MS pharmacokinetics are paired with immunohistochemistry to validate striatal AADC expression. Reintroducing carbidopa controls for peripheral enzymatic “noise” .
Methodological Resources
- Animal Models : Use 6-OHDA-lesioned rodents for PD motor studies ; RIN-m5F xenografts for insulinoma imaging .
- Analytical Techniques : HPLC for neurotransmitter quantification , LC-MS/MS for pharmacokinetics , and micro-CT for bone morphology .
- Imaging Protocols : 18F-FDOPA PET with carbidopa premedication (200 mg, 1 hour pre-scan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
